![molecular formula C10H14FN3 B2723664 1-(5-Fluoropyrimidin-2-yl)azepane CAS No. 1862729-62-1](/img/structure/B2723664.png)
1-(5-Fluoropyrimidin-2-yl)azepane
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Overview
Description
Synthesis Analysis
The synthesis of “1-(5-Fluoropyrimidin-2-yl)azepane” has been described in several studies. For instance, an efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-Transaminase Biocatalyst in a Two-Phase System has been reported . Another study describes the use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Fluoropyrimidin-2-yl)azepane” can be complex and depend on the specific conditions and reagents used. One study describes the use of a packed-bed reactor for a continuous flow biotransformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyrimidin-2-yl)azepane” can be determined using various analytical techniques. The compound has a molecular formula of CHFNO and an average mass of 114.078 Da .Scientific Research Applications
- Proheptazine Derivatives : 1-(5-Fluoropyrimidin-2-yl)azepane serves as a valuable intermediate in the synthesis of non-fused N-aryl azepane derivatives. These compounds find applications in drug discovery due to their diverse biological activities. For instance, Proheptazine, an opioid analgesic, can be synthesized using this methodology .
- ω-Transaminase-Mediated Synthesis : Researchers have employed wild-type ω-transaminase in a two-phase system to prepare (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. Toluene acts as a co-solvent, preventing acetophenone inhibition and denaturation of the enzyme .
- Immobilized Amine Transaminase : Optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine has been synthesized with high enantiopurity using immobilized amine transaminase. This method provides a useful route for chiral amine synthesis .
Medicinal Chemistry and Drug Development
Enzymatic Synthesis
Asymmetric Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUIABZWBXLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)azepane |
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